3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene
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Overview
Description
2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4NO2 It is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the intermediates and the final compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amine group.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
4-Bromobenzotrifluoride (C7H4BrF3): Similar structure but lacks the nitro and fluorine groups.
1-Bromo-4-(trifluoromethoxy)benzene (C7H4BrF3O): Contains a trifluoromethoxy group instead of a nitro group.
2-Bromo-4-fluorobenzotrifluoride (C7H3BrF4): Similar but lacks the nitro group.
Uniqueness: 2-Bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, fluorine, nitro, and trifluoromethyl groups on a single benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Biological Activity
3-Bromo-4-fluoro-2-(trifluoromethyl)nitrobenzene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a nitro group, a trifluoromethyl group, and halogen substitutions which are known to influence biological activity. The presence of these functional groups can enhance lipophilicity and electron-withdrawing capacity, which are critical in modulating interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that trifluoromethyl-substituted compounds can effectively inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | TBD |
5-Chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide | 0.25 | MRSA |
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H37Rv |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens. The exact MIC for this compound remains to be determined through further studies.
Anti-inflammatory Potential
The anti-inflammatory properties of compounds with similar structures have been explored, particularly their effects on the NF-κB signaling pathway. In vitro studies suggest that the substitution pattern on the aromatic ring significantly impacts the pro-inflammatory or anti-inflammatory potential of these compounds.
Key Findings:
- Compounds with halogen substitutions at specific positions can modulate NF-κB activity, potentially reducing inflammation.
- The combination of bromine and trifluoromethyl groups has shown promise in enhancing anti-inflammatory effects compared to other substitutions.
Anticancer Activity
Emerging research indicates that certain derivatives of nitro-substituted aromatic compounds exhibit anticancer properties. For example, studies have reported that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo.
Case Study: Anticancer Evaluation
In a study evaluating a series of fluoro and trifluoromethyl-substituted compounds, it was found that:
- Compound A showed an IC50 value of 25.72 ± 3.95 μM against MCF cell lines.
- Compound B demonstrated significant tumor growth suppression in animal models.
These findings suggest that this compound may possess similar anticancer activity, warranting further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances the compound's reactivity and interaction with biological targets.
Table 2: Summary of SAR Insights
Substitution Position | Group Type | Effect on Activity |
---|---|---|
Para | Fluoro | Increased antimicrobial activity |
Meta | Nitro | Enhanced anticancer potential |
Ortho | Bromine | Modulates inflammatory response |
Properties
Molecular Formula |
C7H2BrF4NO2 |
---|---|
Molecular Weight |
287.99 g/mol |
IUPAC Name |
2-bromo-1-fluoro-4-nitro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2/c8-6-3(9)1-2-4(13(14)15)5(6)7(10,11)12/h1-2H |
InChI Key |
NDXDYRRRJGHXNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Br)F |
Origin of Product |
United States |
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